![molecular formula C14H15NO3 B14597883 Cycloheptanone, 2-[(3-nitrophenyl)methylene]- CAS No. 60719-15-5](/img/structure/B14597883.png)
Cycloheptanone, 2-[(3-nitrophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of cyclic ketones It is characterized by a seven-membered ring structure with a ketone functional group and a nitrophenylmethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation of cycloheptanone with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of cycloheptanone, 2-[(3-nitrophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of cycloheptanone, 2-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of various adducts.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with similar properties but larger ring size.
Tropinone: A bicyclic ketone with a different structural framework but similar functional groups.
Uniqueness
Cycloheptanone, 2-[(3-nitrophenyl)methylene]- is unique due to its seven-membered ring structure and the presence of both a nitrophenylmethylene substituent and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60719-15-5 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-[(3-nitrophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C14H15NO3/c16-14-8-3-1-2-6-12(14)9-11-5-4-7-13(10-11)15(17)18/h4-5,7,9-10H,1-3,6,8H2 |
Clave InChI |
FCJXKWDSDZGEHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


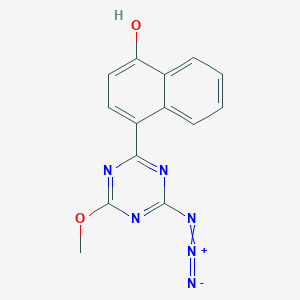
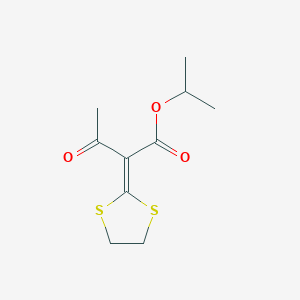
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
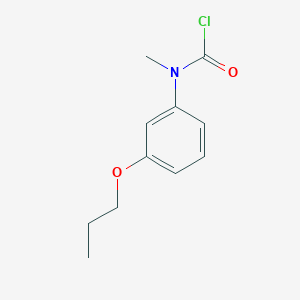
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
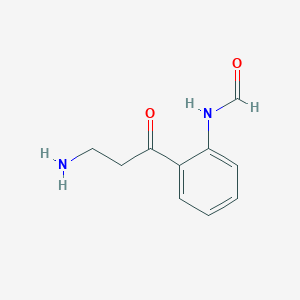
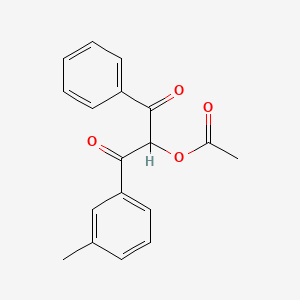
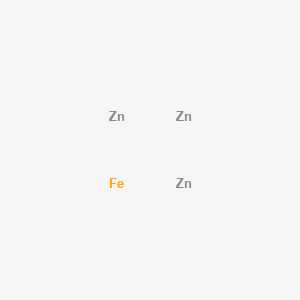

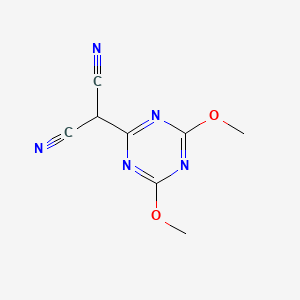

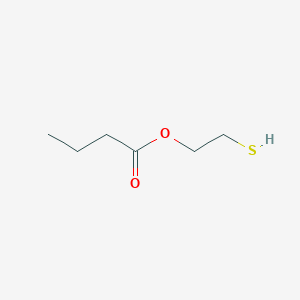
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
